molecular formula C13H19NO B11744812 (2-Amino-5-phenylcyclohexyl)methanol

(2-Amino-5-phenylcyclohexyl)methanol

Cat. No.: B11744812
M. Wt: 205.30 g/mol
InChI Key: LUMAPUYZQIKJQG-UHFFFAOYSA-N
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Description

(2-Amino-5-phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H19NO It is a primary alcohol with an amino group and a phenyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-phenylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2-Amino-5-phenylcyclohexyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for large-scale production with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-phenylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: (2-Amino-5-phenylcyclohexyl)aldehyde or (2-Amino-5-phenylcyclohexyl)carboxylic acid.

    Reduction: (2-Amino-5-phenylcyclohexyl)amine.

    Substitution: Nitro-substituted or bromo-substituted derivatives of this compound.

Scientific Research Applications

(2-Amino-5-phenylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of (2-Amino-5-phenylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the hydroxyl group can undergo oxidation-reduction reactions, modulating the redox state of the cellular environment.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-phenylcyclohexyl)amine: Similar structure but lacks the hydroxyl group.

    (2-Amino-5-phenylcyclohexyl)aldehyde: Similar structure but has an aldehyde group instead of a hydroxyl group.

    (2-Amino-5-phenylcyclohexyl)carboxylic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(2-Amino-5-phenylcyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-amino-5-phenylcyclohexyl)methanol

InChI

InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2

InChI Key

LUMAPUYZQIKJQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)CO)N

Origin of Product

United States

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